molecular formula C22H23NO3 B1326569 2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 932796-15-1

2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No. B1326569
M. Wt: 349.4 g/mol
InChI Key: UBQRMHYPPAMPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline group, which is a type of heterocyclic aromatic organic compound. It also has a carboxylic acid group and a butoxyphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by various functional group interconversions and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring system, a carboxylic acid group, and a butoxyphenyl group .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the aromatic ring systems could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Acid Cyclization and Synthesis of Heterocycles

Research demonstrates the importance of acid cyclization reactions in the synthesis of heterocyclic compounds. For example, Zinchenko et al. (2009) explored the reaction of amino-substituted maleimides and thiophene carboxylic acids with carbonyl compounds and nitrous acid to obtain various heterocyclic compounds including dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, showcasing the versatility of cyclization reactions in synthesizing complex structures (Zinchenko et al., 2009).

Synthetic Studies on Potent Marine Drugs

The synthesis of marine drug derivatives, like the 4H-chromene-2-carboxylic acid ester derivatives studied by Li et al. (2013), is crucial for structural-activity relationship studies of antitumor antibiotics. This research underscores the significance of synthetic chemistry in developing new therapeutic agents (Li et al., 2013).

Photolabile Protecting Groups

Fedoryak and Dore (2002) introduced a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, highlighting its utility in the controlled release of biological messengers upon light exposure. This research is indicative of the ongoing development of novel methodologies for the controlled manipulation of biomolecules (Fedoryak & Dore, 2002).

Synthesis of Substituted Quinoline Carboxylic Acids

Rudenko et al. (2012) synthesized 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, demonstrating the broad applicability of acyl- and aroylpyruvic acids in the formation of quinoline derivatives. This work contributes to the synthetic strategies employed in the development of quinoline-based compounds with potential biological activities (Rudenko et al., 2012).

Structural Characterization of Metal Complexes

The study by Moriuchi et al. (2007) on the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid illustrates the significance of metal-ligand interactions in the design of coordination complexes with potential catalytic, pharmaceutical, and material applications (Moriuchi et al., 2007).

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it’s a pharmaceutical compound, future research could focus on improving its efficacy, reducing its side effects, or exploring new therapeutic uses .

properties

IUPAC Name

2-(4-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-4-5-10-26-17-8-6-16(7-9-17)20-13-19(22(24)25)18-12-14(2)11-15(3)21(18)23-20/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQRMHYPPAMPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

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